Oral Bioavailability of T-1095 vs. Phlorizin
T-1095 is orally bioavailable and acts as a prodrug, a critical advancement over its parent compound, phlorizin, which is not orally bioavailable [1]. This difference is foundational for the development of all subsequent SGLT2 inhibitors as viable oral therapeutics.
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | Absorbed into circulation after oral administration; metabolized to active form T-1095A |
| Comparator Or Baseline | Phlorizin: Not orally bioavailable |
| Quantified Difference | Qualitative difference: orally bioavailable vs. not |
| Conditions | In vivo, oral administration |
Why This Matters
This established the foundational principle for an entire drug class, enabling oral dosing for SGLT inhibition.
- [1] Oku A, Ueta K, Arakawa K, et al. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes. Diabetes. 1999;48(9):1794-1800. View Source
